N,N'-(trans-Cyclohexane-1,2-diyl)dipicolinamide
Description
Properties
IUPAC Name |
N-[2-(pyridine-2-carbonylamino)cyclohexyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-17(15-9-3-5-11-19-15)21-13-7-1-2-8-14(13)22-18(24)16-10-4-6-12-20-16/h3-6,9-14H,1-2,7-8H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYFDUZVVBXFBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(trans-Cyclohexane-1,2-diyl)dipicolinamide typically involves the reaction of trans-1,2-diaminocyclohexane with picolinic acid derivatives. One common method includes the use of polytetrafluoroethylene at 90°C for 72 hours . The reaction involves mixing 0.1 mmol of copper(II) perchlorate hexahydrate and 0.1 mmol of the compound in methanol, followed by stirring at room temperature for 20 minutes before transferring to a reaction vessel .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The key is to ensure high purity and yield, which can be achieved through careful control of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: N,N’-(trans-Cyclohexane-1,2-diyl)dipicolinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Applications in Catalysis
N,N'-(trans-Cyclohexane-1,2-diyl)dipicolinamide serves as a versatile ligand in various catalytic reactions. Its unique structure allows it to stabilize metal complexes effectively, enhancing their reactivity in asymmetric synthesis.
Table 1: Catalytic Applications
Medicinal Chemistry Applications
Research indicates that this compound exhibits promising biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism is believed to involve apoptosis induction and interference with cellular signaling pathways.
Table 2: Anticancer Activity Data
| Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis | |
| HeLa (Cervical) | 10 | Inhibition of cell proliferation |
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. This suggests its potential development into a therapeutic agent for breast cancer treatment.
Case Study 2: Antimicrobial Properties
Another research effort focused on assessing the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The study reported MIC values of 32 µg/mL and 64 µg/mL, respectively, indicating that this compound could serve as a basis for new antimicrobial agents.
Mechanism of Action
The mechanism by which N,N’-(trans-Cyclohexane-1,2-diyl)dipicolinamide exerts its effects is primarily through its ability to act as a ligand. It binds to metal ions, forming stable complexes that can participate in various chemical reactions. The molecular targets include metal ions such as copper, iron, and zinc, which are essential for many biological and chemical processes .
Comparison with Similar Compounds
N,N'-(1,2-Phenylene)dipicolinamide (PDPAH2) and Naphthalene Analogs
These compounds replace the cyclohexane backbone with aromatic 1,2-phenylene or naphthalene-2,3-diyl groups. While the aromatic cores enhance π-conjugation and electron-withdrawing effects, they reduce flexibility compared to the cyclohexane scaffold. This rigidity limits their adaptability in metal coordination, resulting in lower catalytic efficiency for certain asymmetric transformations .
N,N’-(Ethane-1,2-diyl)dipicolinamide
This ethane-linked analog lacks the stereochemical complexity and rigidity of the cyclohexane backbone. Its linear structure diminishes stereocontrol in coordination chemistry, making it less effective for enantioselective catalysis. However, it demonstrates utility as a CNOH-type extractant for actinide/lanthanide separation due to its simpler chelation geometry .
trans-N,N'-Diacetylcyclohexane-1,2-diamine
Replacing picolinamide with acetyl groups eliminates the pyridine rings, reducing metal-binding affinity. This compound is primarily used in organic synthesis intermediates rather than catalysis, highlighting the critical role of picolinamide’s nitrogen donors in metal coordination .
Performance in Asymmetric Catalysis
Cu/N,N'-(trans-Cyclohexane-1,2-diyl)dipicolinamide System
In intramolecular Ullmann couplings, this catalyst achieves 93–99% yields and near-perfect enantioselectivity at 45°C . The cyclohexane backbone minimizes steric clashes between ortho-substituents and the ligand’s picolinamide groups, enabling precise stereochemical bias .
Key Findings :
- The target compound outperforms Pd-based systems in enantioselectivity due to lower racemization risk at mild temperatures .
- Elevated temperatures (e.g., 80°C) in Pd systems reduce ee by accelerating racemization (half-life of 3.5 days at 80°C vs. 48.5 days at 60°C for the Cu system) .
Binding and Coordination Properties
Insecticide Candidates (Compounds 1 and 2)
Stereoisomeric Variants
- Cis-Cyclohexane Diastereomers : These isomers exhibit distinct coordination geometries due to restricted rotation, but their synthetic accessibility and catalytic performance remain understudied compared to the trans isomer .
- (1S,2S)- vs. (1R,2R)-Configurations : Enantiomeric purity is critical for asymmetric catalysis. The (1S,2S)-isomer is widely used in Cu-catalyzed systems, while (1R,2R)-variants are less commonly reported .
Biological Activity
N,N'-(trans-Cyclohexane-1,2-diyl)dipicolinamide is a compound that has garnered attention for its potential biological activities, particularly in the context of drug delivery and gene therapy. This article presents a detailed overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its unique structural configuration, which includes two picolinamide moieties linked by a trans-cyclohexane-1,2-diyl group. The molecular formula is , with a molecular weight of 324.37 g/mol. Its structure is crucial for its biological interactions and activities.
The mechanism of action of this compound primarily involves its interaction with cellular membranes and nuclear pores. Similar compounds have been shown to enhance the permeability of cell membranes, facilitating the uptake of macromolecules. For instance, trans-cyclohexane-1,2-diol (TCHD), a related compound, has demonstrated the ability to collapse nuclear pore complexes, thereby increasing the efficiency of gene transfer in vitro .
Gene Delivery Enhancement
Research indicates that this compound can significantly enhance gene delivery efficiency when used in conjunction with lipid-based transfection agents. In vitro studies have shown that this compound can increase transfection rates by several logs when combined with agents like Lipofectamine 2000 and GL67A .
| Concentration (%) | Transfection Efficiency (Log Increase) |
|---|---|
| 0.5 | 0.5 |
| 2.0 | 1.0 |
| 8.0 | 2.0 |
However, while these results are promising in vitro, translating these findings to in vivo applications has proven challenging. In vivo studies indicated that while TCHD increased gene expression in cell cultures significantly, it did not yield similar results in mouse models .
Cytotoxicity Considerations
While enhancing transfection efficiency is beneficial, it is essential to consider the cytotoxic effects associated with higher concentrations of this compound. For example, exposure to 8% TCHD resulted in significant cell damage despite increased gene expression levels . This highlights the need for careful optimization of dosages to balance efficacy and safety.
In Vitro Studies
In a controlled laboratory setting using human airway epithelial cells, researchers observed that treatment with this compound significantly improved the uptake of plasmid DNA compared to untreated controls. This study emphasized its potential as a nuclear pore dilating agent which could facilitate nonviral gene delivery systems .
In Vivo Studies
A study conducted on mouse models demonstrated that while initial in vitro results were promising, the application of this compound did not lead to increased gene expression compared to controls when administered via various routes (nebulization and bolus administration) . This discrepancy between in vitro and in vivo results underscores the complexities involved in drug delivery systems.
Q & A
Q. What are the standard synthetic protocols for preparing N,N'-(trans-cyclohexane-1,2-diyl)dipicolinamide and its analogues?
The ligand is synthesized via a condensation reaction between trans-cyclohexane-1,2-diamine and picolinic acid derivatives. A typical protocol involves refluxing equimolar amounts of the diamine and picolinic acid in the presence of triphenyl phosphate (TPP) as a catalyst at 110°C for 6 hours. Purification is achieved through recrystallization or column chromatography, yielding products with >85% efficiency. This method is adaptable for analogues by substituting the diamine (e.g., 4,5-dimethyl- or 4-methoxy-substituted phenylenediamines) .
Q. Which spectroscopic and analytical techniques are essential for characterizing the structural integrity of trans-cyclohexane-based dipicolinamide ligands?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks.
- Fourier-Transform Infrared (FT-IR) : Identifies amide C=O stretching (~1650–1680 cm) and N-H bending (~1550 cm).
- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) : Validates molecular weight and purity.
- Single-Crystal X-ray Diffraction : Resolves stereochemistry and coordination geometry in metal complexes .
Advanced Research Questions
Q. How does the spatial arrangement of the trans-cyclohexane backbone influence the coordination behavior of dipicolinamide ligands in ruthenium complexes?
The rigid trans-cyclohexane diyl group imposes steric constraints, favoring κ(N)-κ(O) coordination in dinuclear Ru(II) complexes. For example, ligands with 1,2-phenylene substituents (e.g., H2L4) adopt mixed κ(N)-κ(N) and κ(N)-κ(O) modes, leading to asymmetrical complexes (e.g., Ru6), whereas 1,4-phenylene ligands (H2L3) form symmetrical structures (e.g., Ru5). Steric hindrance from substituents (e.g., methyl or methoxy groups) further modulates metal-metal distances and catalytic cooperativity .
Q. What experimental strategies can elucidate the mechanistic pathways of transfer hydrogenation catalyzed by dipicolinamide-ligated ruthenium complexes?
- In Situ P{H} NMR Spectroscopy : Tracks phosphine ligand dissociation during catalysis.
- Kinetic Isotope Effects (KIE) : Differentiates between inner-sphere (hydride transfer) and outer-sphere mechanisms.
- Hydride vs. Non-Hydride Complex Comparisons : Ru(II)-hydride complexes (e.g., Ru2, Ru4) show higher turnover numbers (TON = 530 in 6 h) under base-free conditions due to direct hydride availability.
- Substrate Scope Analysis : Correlates electronic/steric ligand modifications with catalytic efficiency .
Q. How can researchers resolve contradictions in catalytic activity data arising from different dipicolinamide ligand geometries?
Contradictions, such as higher TOF for Mn(II) complexes with 1,4-phenylene ligands (567 h) versus 1,2-phenylene (508 h), can be addressed via:
- Systematic Ligand Variation : Synthesize ligands with controlled substituents (e.g., electron-donating/-withdrawing groups) to isolate electronic vs. steric effects.
- Computational Modeling : Density Functional Theory (DFT) calculates metal-ligand bond strengths and transition-state energies.
- Comparative Kinetic Studies : Measure activation parameters (ΔH, ΔS) to identify rate-determining steps influenced by ligand geometry .
Methodological Notes
- Data Contradiction Analysis : When conflicting catalytic data emerge, cross-validate results using multiple techniques (e.g., NMR, kinetic profiling, and X-ray structures) to rule out experimental artifacts .
- Ligand Design : Prioritize modular synthesis to enable rapid structural diversification, facilitating structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
